

The Discovery of Gibberellin A19: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gibberellin A19**

Cat. No.: **B1232454**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. To date, over 130 GAs have been identified, each designated with a number in the order of its discovery. This guide focuses on the history and discovery of **Gibberellin A19** (GA19), a key intermediate in the biosynthesis of bioactive GAs in many plant species.

A Historical Perspective on the Discovery of Gibberellin A19

The journey to uncover the complexities of gibberellin biosynthesis has been a long and collaborative effort by scientists worldwide. While the initial discovery of gibberellins dates back to the 1920s in Japan with the study of the "bakanae" or "foolish seedling" disease of rice, the specific identification of individual GAs, including GA19, occurred over subsequent decades.

The first identification of **Gibberellin A19** was not in the well-studied rice model system, but rather in the bamboo species *Phyllostachys edulis*. In 1966, a team of Japanese scientists including Nobutaka Takahashi and his colleagues reported the isolation and structure

elucidation of several new gibberellins from this plant, one of which was named **Gibberellin A19**.

However, the significant role of GA19 as a major endogenous gibberellin in a staple food crop was brought to light in a landmark 1979 paper by Kuroguchi and his collaborators. Their research on the rice plant (*Oryza sativa* L. *japonica* cv. *Nihonbare*) established GA19 as the predominant gibberellin in its shoots, roots, and ears.^[1] This discovery was pivotal in piecing together the primary gibberellin biosynthetic pathway in monocots and highlighted GA19's function as a crucial precursor to bioactive GAs.

Subsequent research has confirmed the presence and importance of GA19 in a wide range of plant species, including dicots like apple (*Malus domestica*), pea (*Pisum sativum*), tomato (*Solanum lycopersicum*), and the model organism *Arabidopsis thaliana*.^{[2][3][4][5]}

Quantitative Data of Gibberellin A19 in Various Plant Species

The concentration of GA19 varies significantly among different plant species, tissues, and developmental stages. The following table summarizes some of the reported quantitative data for GA19.

Plant Species	Tissue/Organ	Developmental Stage	GA19 Concentration (ng/g fresh weight)	Reference
Oryza sativa (Rice)	Shoots	3rd-leaf seedlings	10 - 15	[Kuroguchi et al., 1979][1]
Oryza sativa (Rice)	Shoots	Panicle initiation	10 - 15	[Kuroguchi et al., 1979][1]
Oryza sativa (Rice)	Ears	Heading and anthesis	10 - 15	[Kuroguchi et al., 1979][1]
Pisum sativum (Pea)	Taproot tips	9-day-old seedlings	~1.5	[Gibberellin Biosynthesis Mutations and Root Development in Pea, n.d.][2]
Pisum sativum (Pea)	Lateral roots	9-day-old seedlings	~1.0	[Gibberellin Biosynthesis Mutations and Root Development in Pea, n.d.][2]
Solanum lycopersicum (Tomato)	Pollinated fruits	-	Increased upon pollination	[Gibberellin Regulation of Fruit Set and Growth in Tomato, n.d.][4][5]
Arabidopsis thaliana	Shoots	-	Reduced in gai mutant	[Accumulation of C19-gibberellins in the gibberellin-insensitive dwarf mutant gai of Arabidopsis]

thaliana (L.)

Heynh, n.d.][3]

Experimental Protocols for the Identification and Quantification of Gibberellin A19

The identification and quantification of GA19 from plant tissues involve a multi-step process requiring careful extraction, purification, and analysis.

Extraction and Purification

- Homogenization: Plant tissue is frozen in liquid nitrogen and ground to a fine powder to halt enzymatic activity and facilitate extraction.
- Solvent Extraction: The powdered tissue is extracted with a polar solvent, most commonly 80% methanol, to solubilize the gibberellins. This is typically done at a low temperature (e.g., 4°C) for several hours with constant agitation.
- Filtration and Concentration: The extract is filtered to remove solid plant debris. The methanol is then removed under reduced pressure using a rotary evaporator, leaving an aqueous extract.
- Solid-Phase Extraction (SPE): The aqueous extract is then subjected to one or more rounds of solid-phase extraction to purify and concentrate the gibberellins. A common approach involves using a C18 reverse-phase cartridge. The extract is passed through the cartridge, which retains the GAs and other non-polar compounds. The cartridge is then washed with a non-polar solvent to remove interfering compounds, and the GAs are subsequently eluted with a more polar solvent like methanol or acetonitrile.[6][7][8]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gibberellins, including GA19, are not sufficiently volatile for direct analysis by gas chromatography. Therefore, a derivatization step is necessary to increase their volatility. The standard procedure involves a two-step derivatization:

- **Methylation:** The carboxylic acid groups of the gibberellin are converted to their methyl esters using diazomethane.
- **Trimethylsilylation:** The hydroxyl groups are then converted to their trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane.^[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

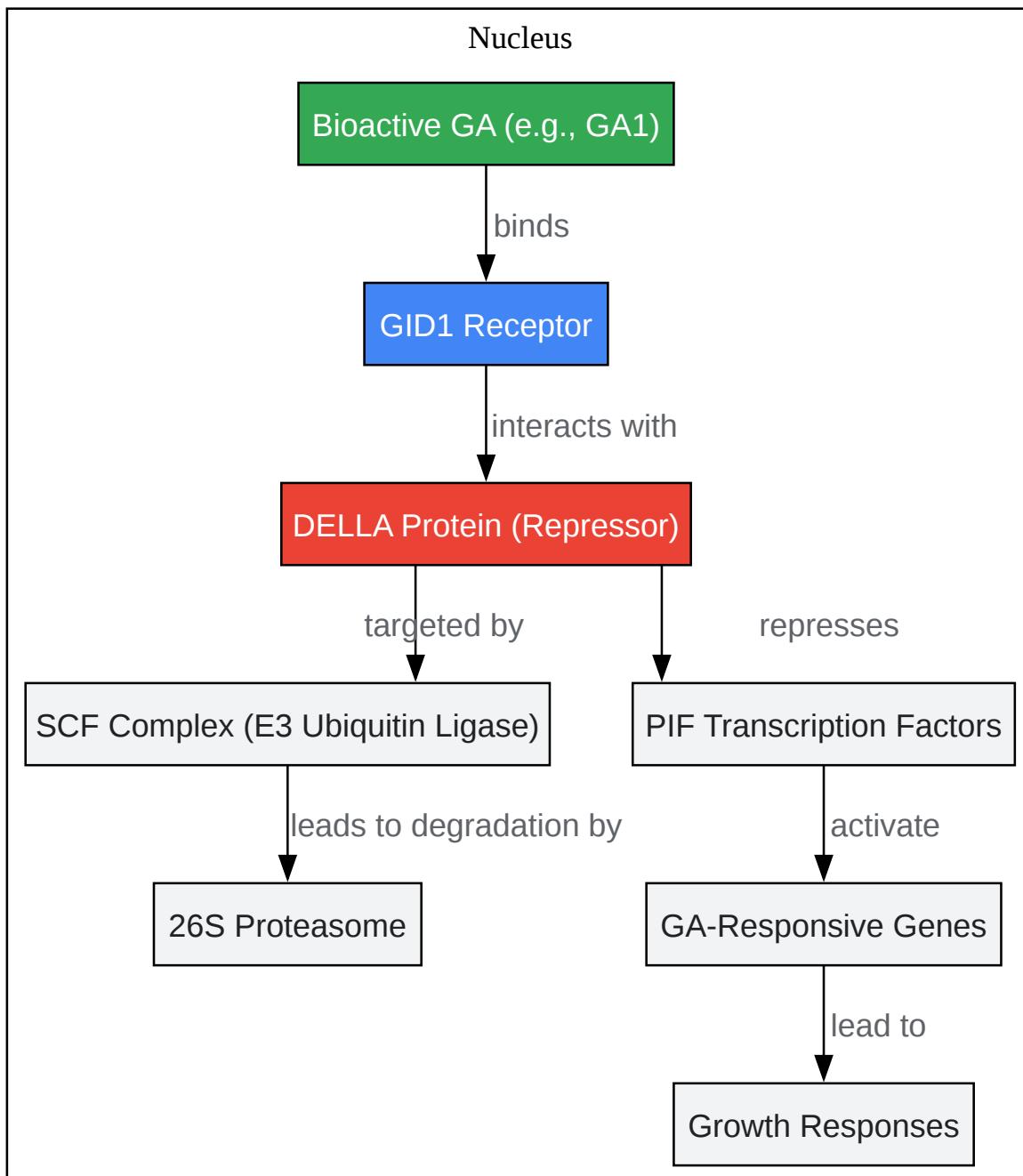
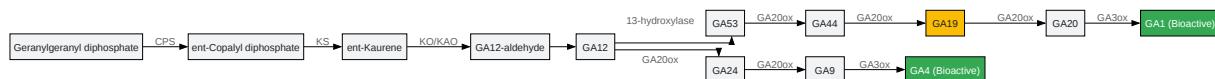
The derivatized GA19 (methyl ester trimethylsilyl ether) is then analyzed by GC-MS.

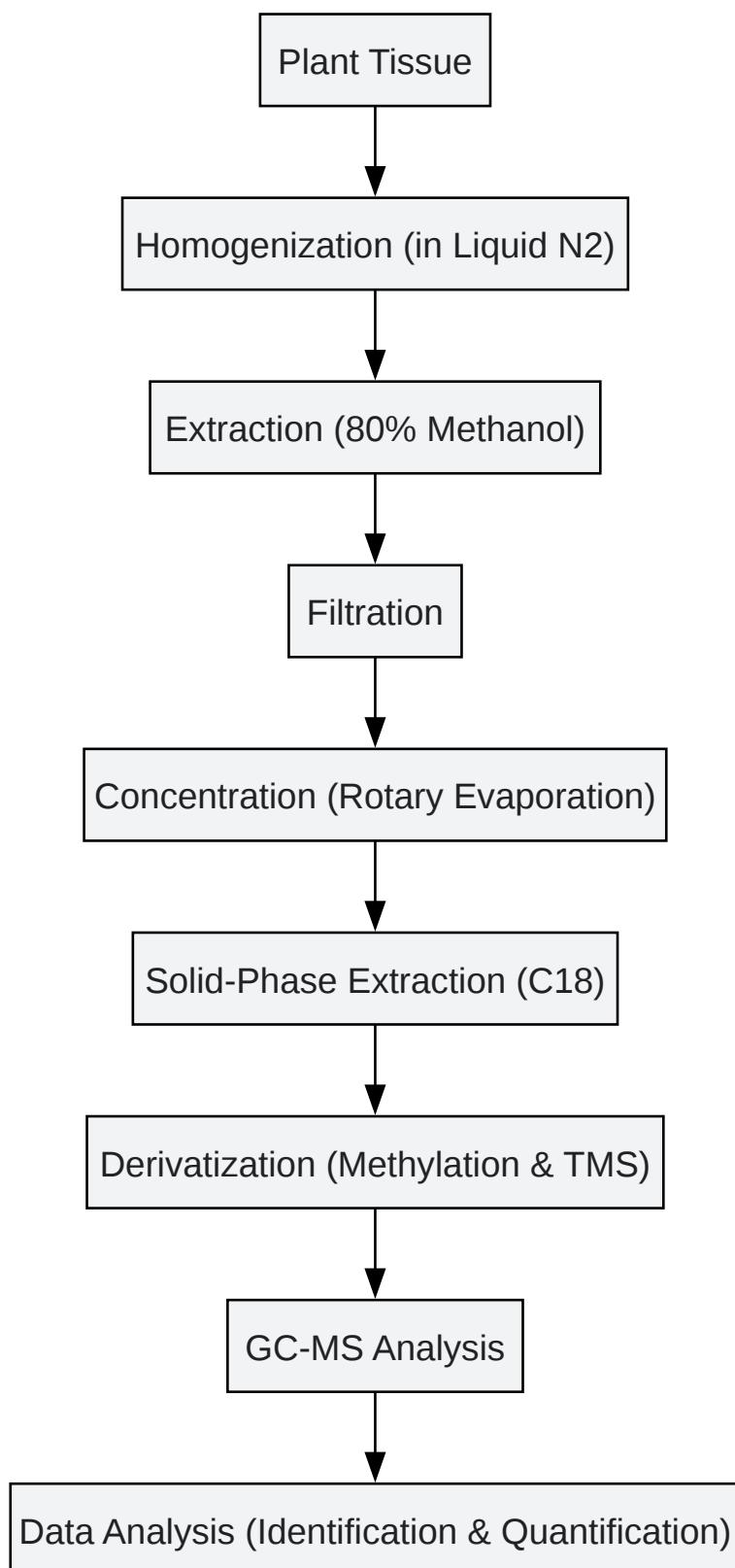
- **Gas Chromatography (GC):** The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A temperature program is used to gradually increase the column temperature, allowing for the separation of different gibberellins.
- **Mass Spectrometry (MS):** As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a library of known spectra. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is often employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte (in this case, derivatized GA19), providing high sensitivity and specificity.^{[10][11][12]}

Bioassays for Gibberellin Activity

While instrumental analysis provides structural and quantitative information, bioassays are essential for determining the biological activity of gibberellins. The dwarf rice bioassay is a classic and widely used method for assessing gibberellin activity.

Dwarf Rice Bioassay Protocol:



- **Plant Material:** Seeds of a gibberellin-deficient dwarf rice cultivar (e.g., 'Tan-ginbozu' or 'Waito-C') are used.


- Germination and Growth: Seeds are surface-sterilized and germinated in the dark on a suitable medium.
- Application of Test Substance: A small droplet of the test solution (containing the purified GA fraction or a standard) is applied to the shoot apex of the young seedling.
- Incubation: The seedlings are incubated under controlled conditions (e.g., specific temperature and light regime) for a set period.
- Measurement: The elongation of the second leaf sheath is measured. An increase in leaf sheath elongation compared to control plants (treated with a blank solution) indicates gibberellin activity. The magnitude of the response can be compared to a standard curve generated with known concentrations of a bioactive GA (e.g., GA3) to estimate the biological activity of the sample.[\[2\]](#)

Signaling Pathways and Experimental Workflows

Gibberellin Biosynthesis Pathway

Gibberellin A19 is a C20-gibberellin that serves as a key intermediate in the gibberellin biosynthesis pathway. It is synthesized from GA24 and is a precursor to GA20, which is then converted to the bioactive GA1.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellin Biosynthesis Mutations and Root Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of C19-gibberellins in the gibberellin-insensitive dwarf mutantgai of *Arabidopsis thaliana* (L.) Heynh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [file.scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [The Discovery of Gibberellin A19: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232454#history-of-gibberellin-a19-discovery-in-plants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com